BPO-oligolysine

Description

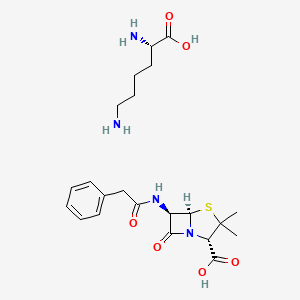

Structure

2D Structure

Properties

CAS No. |

31855-75-1 |

|---|---|

Molecular Formula |

C22H32N4O6S |

Molecular Weight |

480.6 g/mol |

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H18N2O4S.C6H14N2O2/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;7-4-2-1-3-5(8)6(9)10/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5H,1-4,7-8H2,(H,9,10)/t11-,12+,14-;5-/m10/s1 |

InChI Key |

BBCCQANBCHACAE-TUTYNZERSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C(CCN)CC(C(=O)O)N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C(CCN)CC(C(=O)O)N |

Synonyms |

enzylpenicilloyl G polylysine benzylpenicilloyl-G-polylysine BPO-oligolysine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Functionalization of Bpo Oligolysine Conjugates

Solution-Phase Synthesis Strategies for Oligolysine Carrier Molecules

The foundation of the BPO-oligolysine conjugate is the oligolysine carrier molecule. Solution-phase peptide synthesis is a key method for producing these carriers. Unlike solid-phase synthesis where the peptide is built on a resin support, solution-phase synthesis involves carrying out the reactions in a homogeneous solution. portlandpress.com This strategy was employed to synthesize oligolysine carriers of specific, defined lengths, such as penta-, deca-, and eicosalysines (containing 5, 10, and 20 lysine (B10760008) residues, respectively). nih.gov

The primary advantages of solution-phase synthesis include easier scalability and purification of intermediates without the need for cleavage from a solid support. However, it can be more labor-intensive than the automated methods available for solid-phase synthesis. portlandpress.comresearchgate.net The choice of solution-phase synthesis allows for the production of well-defined oligomer backbones, which is crucial for creating homogeneous final conjugates.

Benzylpenicilloyl (BPO) Hapten Conjugation Techniques to Oligolysine Carriers

The benzylpenicilloyl (BPO) group is the antigenic determinant derived from penicillin G. It is classified as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a peptide. creative-biolabs.com The conjugation of the BPO hapten to the oligolysine carrier is achieved by reacting benzylpenicillin with the oligolysine in solution. nih.gov

This reaction involves the nucleophilic attack of the primary amino groups of the lysine side chains (ε-amino groups) on the strained β-lactam ring of the penicillin molecule. This opens the ring and forms a stable amide bond, covalently linking the penicilloyl group to the lysine residue. nih.gov This direct conjugation method is effective for attaching the hapten along the peptide backbone. The choice of conjugation chemistry is critical and depends on the available functional groups on both the hapten and the carrier. creative-biolabs.comgbiosciences.com

Preparation of Homogeneous this compound and BPO-Poly-L-lysine Conjugates

Achieving homogeneity in this compound conjugates is critical for ensuring reproducible biological activity. Homogeneity refers to both the uniform length of the peptide carrier and the precise number and placement of haptenic groups. The use of defined oligomers like pentalysine (B1679285) and decalysine, synthesized in solution, ensures uniformity of the carrier backbone. nih.gov

To create conjugates with a specific hapten density, a strategy of selective chemical modification can be employed. For instance, to prepare a monohaptenic decalysine conjugate, one lysine amino group is reacted with benzylpenicillin, while the remaining nine amino functions are blocked by reacting them with succinyl groups. nih.gov This approach yields a homogeneous preparation where each carrier molecule presents a single BPO hapten. This contrasts with preparations where benzylpenicillin is reacted in excess, leading to conjugates with a high, but potentially less uniform, haptenic density. nih.gov

Design and Synthesis of Chemically Modified this compound Derivatives

To investigate how different molecular properties influence biological outcomes, chemically modified this compound derivatives have been designed and synthesized. These modifications often target the C-terminus of the peptide or aim to control the density of the BPO hapten.

A significant modification involves the attachment of a lipophilic moiety to the oligolysine carrier to enhance its interaction with cell membranes. One such example is the synthesis of a cholestanol-bearing this compound conjugate. nih.gov In this design, the C-terminus of the oligolysine is esterified with a linker molecule, p-oxymethylbenzylcholestan-3β-yl succinate (B1194679) (OSuco). nih.gov This effectively attaches a cholestanol (B8816890) group via a benzyl (B1604629) ester bridge, imparting a significant lipophilic character to the otherwise hydrophilic peptide conjugate. nih.gov These cholestanol-bearing conjugates were synthesized for various oligolysine lengths, including deca- and eicosalysine, allowing for a direct comparison against their non-lipidated counterparts. nih.gov

Terminal functionalization provides a powerful tool for modulating the properties of this compound conjugates without altering the core peptide and hapten presentation. Research has demonstrated the preparation of this compound conjugates in two distinct forms: one with a free carboxylic acid C-terminus and another with a C-terminus esterified with a cholestanol moiety. nih.gov This allows for a systematic study of the effect of a C-terminal lipophilic anchor.

Broader strategies for terminal functionalization of oligolysines, which could be applied to BPO-conjugates, include the introduction of specific chemical groups at the N-terminus. For example, azidoacetic acid can be coupled to the N-terminus of an oligolysine peptide, providing a bioorthogonal handle for subsequent conjugation reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org

The density of haptens on a carrier molecule is a crucial parameter that influences the strength and nature of the resulting immune response. creative-biolabs.com Methodologies to precisely control this density have been developed for this compound conjugates.

To achieve high haptenic density, oligolysine carriers are reacted with an excess of benzylpenicillin, leading to the substitution of most available lysine amino groups. nih.gov Conversely, to create conjugates with low, defined haptenic density, a protection strategy is used. For the synthesis of a monohaptenic BPO-decalysine, one BPO group was attached, and the remaining ε-amino groups of the lysine residues were capped with succinyl groups. nih.gov This ensures a uniform hapten density of one per carrier molecule. The ability to create both highly substituted and monovalent conjugates is essential for dissecting the relationship between hapten multivalency and immunological outcomes. nih.gov

Interactive Data Table of Synthesized this compound Conjugates

The following table summarizes the different types of this compound conjugates that have been synthesized for research purposes, based on published findings. nih.gov

| Carrier Length | Hapten Density | C-Terminal Modification | Reference |

| Pentalysine (5 Lys) | High | Free Carboxyl | nih.gov |

| Pentalysine (5 Lys) | High | Cholestanol-OSuco | nih.gov |

| Decalysine (10 Lys) | High | Free Carboxyl | nih.gov |

| Decalysine (10 Lys) | High | Cholestanol-OSuco | nih.gov |

| Decalysine (10 Lys) | Monohaptenic | Free Carboxyl | nih.gov |

| Decalysine (10 Lys) | Monohaptenic | Cholestanol-OSuco | nih.gov |

| Eicosalysine (20 Lys) | High | Free Carboxyl | nih.gov |

| Eicosalysine (20 Lys) | High | Cholestanol-OSuco | nih.gov |

Immunological Regulation by Bpo Oligolysine: Mechanisms and Immunomodulatory Applications

Induction of BPO-Specific Immunological Tolerance by BPO-Oligolysine Conjugates

The induction of a state of unresponsiveness to a specific antigen, known as immunological tolerance, is a key goal in managing allergic responses. roswellpark.orgafricanjournalofdiabetesmedicine.com Studies have demonstrated that conjugates of the benzylpenicilloyl (BPO) hapten with oligolysine carriers can effectively induce BPO-specific immunological tolerance. Research in murine models has shown that antibody responses to the BPO group can be significantly reduced or completely abolished by treatment with various BPO-conjugated amino acid polymers, including fully penicilloylated oligolysines. nih.gov

This tolerogenic effect has been observed to be long-lasting, persisting even after multiple subsequent challenges with the antigen when effective tolerogens are used. nih.gov The induction of tolerance is effective not only when administered before initial immunization but also after a primary immune response has been established and during anamnestic (secondary) responses. nih.gov Specifically, BPO-specific suppression of the immune response can be achieved by injecting certain this compound conjugates prior to immunization. nih.gov This demonstrates the potential of this compound as a tool to proactively establish tolerance to the penicillin determinant.

Suppression of IgE Antibody Responses by this compound in Murine Models

A central feature of allergic reactions is the production of Immunoglobulin E (IgE) antibodies. This compound conjugates have been specifically evaluated for their ability to suppress BPO-specific IgE responses in murine models, such as BALB/c mice. nih.govkarger.com These studies have shown that BPO-oligolysines can inhibit the formation of IgE antibodies directed against the BPO determinant. nih.govnih.gov However, the efficacy of this suppression is dependent on several molecular characteristics of the conjugate, including the length of the oligolysine chain and the presence of other chemical moieties. nih.gov While pre-treatment with specific conjugates can effectively suppress primary IgE responses, established, ongoing IgE responses have been shown to be only slightly suppressed by these compounds. nih.gov

Influence of Oligolysine Chain Length on Tolerogenic Efficacy (e.g., pentalysine (B1679285), decalysine, eicosalysine conjugates)

The length of the oligolysine polymer backbone plays a critical role in the tolerogenic efficacy of this compound conjugates. Research comparing conjugates with varying chain lengths has revealed a clear size-dependent effect on the suppression of IgE responses. nih.govdokumen.pub

Conjugates synthesized with pentalysine (a chain of five lysine (B10760008) residues) were found to be only slightly effective at inducing tolerance. nih.govdokumen.pub In contrast, conjugates built on longer oligolysine chains, specifically decalysine (ten lysine residues) and eicosalysine (twenty lysine residues), were demonstrated to be effective tolerogens. nih.govdokumen.pub This suggests a lower limit of effectiveness, with the decalysine conjugate representing the approximate minimum size required for significant tolerogenic activity. nih.govdokumen.pub

| Oligolysine Chain | Tolerogenic Efficacy (IgE Suppression) | Source |

|---|---|---|

| Pentalysine | Slightly effective | nih.govdokumen.pub |

| Decalysine | Effective | nih.govdokumen.pub |

| Eicosalysine | Effective | nih.gov |

Role of Lipophilic Moieties (e.g., Cholestanol) in Enhancing Tolerogenic Effects of this compound

The tolerogenic properties of this compound conjugates can be significantly enhanced by the addition of lipophilic (fat-loving) moieties. nih.gov To investigate this, researchers prepared oligolysine conjugates in two forms: one with a free C-terminus and another where the C-terminus was esterified with a lipophilic cholestanol (B8816890) group. nih.gov

The results of studies in BALB/c mice were striking. BPO-specific suppression of primary IgE responses was successfully induced by injecting the cholestanol-bearing deca- or eicosalysine conjugates before immunization. nih.gov In contrast, the corresponding conjugates that lacked the cholestanol moiety (OSuco-deficient) were not nearly as effective. nih.gov This indicates that the lipophilic cholestanol group plays a crucial role in augmenting the tolerogenic capacity of the this compound conjugate, particularly in preventing a primary immune response. nih.gov However, for suppressing ongoing IgE responses, the cholestanol-bearing conjugates were not found to be more effective than their OSuco-deficient counterparts. nih.gov

| Conjugate Type | Effect on Primary IgE Response | Effect on Ongoing IgE Response | Source |

|---|---|---|---|

| Cholestanol-Bearing this compound | Effective Suppression | Slightly effective | nih.gov |

| OSuco-Deficient this compound | Slightly effective | Slightly effective | nih.gov |

Cellular and Molecular Mechanisms Underlying this compound Immunomodulation

The state of unresponsiveness induced by this compound is an active process mediated by specific cells of the immune system. The leading mechanism identified involves a specialized population of T lymphocytes known as suppressor T cells (now more commonly referred to as regulatory T cells or Tregs). byjus.comnih.gov These cells function to maintain self-tolerance and prevent excessive immune reactions. byjus.com

Direct Evidence for Suppressor T-Cell Involvement in this compound Induced Unresponsiveness

Compelling evidence points to the central role of suppressor T cells in the tolerance induced by this compound. nih.gov Cell transfer experiments have provided direct proof of their involvement in the abrogation of anti-BPO immune responses. nih.gov In these experiments, immune cells from a tolerized animal are transferred to a non-tolerized one, conferring tolerance and thus demonstrating the cellular basis of the suppression.

Further evidence comes from studies using specific treatment schedules designed to favor the induction of suppressor T cells. nih.govdokumen.pub When a monohaptenic, cholestanol-bearing decalysine conjugate was administered under such conditions, it resulted in a pronounced state of unresponsiveness, despite this conjugate having only weak tolerogenic effects on its own. nih.gov This highlights that the tolerogenic effect of this compound is mediated, at least in significant part, by the activation of a BPO-specific suppressor T-cell population. nih.govdokumen.pub

Regulatory Mechanisms Involving Complementary Idiotypes in this compound Responses

The immune response to haptens such as benzylpenicilloyl (BPO) conjugated to carriers like oligolysine is subject to complex regulatory networks. One significant mechanism is the involvement of complementary idiotypes. According to Jerne's network theory, the initial antibody response (Ab1), which recognizes the antigen, itself possesses unique antigenic determinants in its variable region, known as idiotopes. These idiotopes can trigger the production of a second wave of antibodies, termed anti-idiotypic antibodies (Ab2) or complementary idiotypes.

These complementary idiotypes can interact with the original antibody, effectively regulating the immune response. nih.gov This interaction can lead to either suppression or enhancement of the antibody response. nih.gov It is proposed that complementary idiotypes are induced during every immune response and play a crucial role in its regulation. nih.gov In the context of this compound, this regulatory circuit is considered a key factor in modulating the antibody production, particularly the IgE response which is central to allergic reactions. karger.com The complementary idiotype (Ab2) can exert its effect through several pathways, including a "peripheral quench" of the antibody's binding activity and a "central effect" on the immunocompetent cell that produces the initial antibody. nih.gov Research has pointed towards the existence of these regulatory circuits of complementary idiotypes in responses generated by both this compound and the related compound BPO-oligoamide. karger.com

Analysis of Carrier Function Recognition by T Lymphocytes in BPO-Peptide Conjugates

The generation of a robust antibody response to a hapten-carrier conjugate like this compound is a classic example of T-B lymphocyte collaboration. nih.gov While B cells recognize and produce antibodies against the hapten (BPO), T helper cells must recognize the carrier portion of the conjugate to provide the necessary activation signals to the B cells. nih.gov This "carrier function" is therefore a critical determinant of the immunogenicity of the entire conjugate.

The recognition of the carrier is governed by genes within the Major Histocompatibility Complex (MHC), specifically the Immune Response (Ir) genes. Pioneering studies using hapten-poly-L-lysine (PLL) conjugates in guinea pigs elucidated this principle. It was demonstrated that animals designated as "responders" possessed the Ir gene necessary to recognize the PLL carrier and could therefore mount an antibody response to haptens like BPO when conjugated to PLL. Conversely, "non-responder" animals lacked this gene, could not recognize the PLL carrier, and consequently failed to produce anti-BPO antibodies. This confirmed that the control of the immune response was linked to the T lymphocyte's ability to recognize the carrier molecule.

Further analysis has shown that T-cell epitopes (the parts recognized by T cells) are present on the carrier protein, while B-cell epitopes are typically the hapten groups. nih.gov This division of labor is fundamental to the immune response against such conjugates. While the primary mechanism involves T-cell recognition of the carrier, some research on different hapten systems suggests that under specific conditions, such as the presence of repetitive hapten epitopes, T cells might also achieve a form of carrier-independent recognition. nih.gov

Comparative Immunological Activities of this compound and Related Hapten-Carrier Systems (e.g., BPO-Oligoamide, BPO-Poly-L-lysine)

The choice of carrier molecule conjugated to the BPO hapten has a profound impact on the resulting immunological activity. Comparisons between different BPO-carrier systems reveal significant differences in immunogenicity, antibody binding, and the nature of the immune response.

Studies comparing BPO-poly-L-lysine (BPO-PLL) with BPO-human serum albumin (BPO-HSA) found that the nature of the carrier influences the capacity for binding IgE antibodies. nih.gov In assays for determining specific IgE, BPO-PLL was shown to be the preferable conjugate. nih.gov

The molecular weight of the carrier and the density of hapten substitution are also critical variables. Research on low molecular weight BPO-polylysines demonstrated that a maximally substituted conjugate (BPO₆–PLL₁₂) was non-immunogenic. nih.govnih.gov In contrast, an apparently monovalent conjugate (BPO₁–PLL₁₂) was capable of inducing both delayed-type hypersensitivity and antibody production in guinea pigs. nih.govnih.gov This highlights that a certain threshold of hapten density is required, but excessive substitution can eliminate immunogenicity.

When comparing different types of carriers, such as BPO-PLL and BPO-bacitracin, differences in immunogenicity and genetic control become apparent. Monovalent BPO-bacitracin was immunogenic in some random-bred guinea pigs and most rabbits, but not in strain 2 guinea pigs, which are genetically defined. nih.govnih.gov However, the apparently monovalent BPO-PLL was immunogenic in both random-bred and strain 2 guinea pigs, suggesting the oligolysine/polylysine carrier engages the T-cell repertoire under a different set of genetic controls than bacitracin. nih.govnih.gov

Table 1: Comparative Immunological Findings for BPO-Carrier Systems

| Carrier System | Key Research Finding | Reference |

|---|---|---|

| BPO-Poly-L-lysine (PLL) | Preferable to HSA for detecting specific IgE antibodies in RAST procedures. | nih.gov |

| BPO-Human Serum Albumin (HSA) | The nature of the carrier influences IgE binding capacity; found to be less optimal than BPO-PLL in specific assays. | nih.gov |

| BPO-Poly-L-lysine (High Substitution) | A maximally substituted conjugate (BPO₆–PLL₁₂) was found to be non-immunogenic. | nih.govnih.gov |

| BPO-Poly-L-lysine (Low Substitution) | An "apparently monovalent" conjugate (BPO₁–PLL₁₂) was immunogenic, inducing both delayed hypersensitivity and antibodies in guinea pigs. | nih.govnih.gov |

| BPO-Bacitracin (Monovalent) | Induced delayed hypersensitivity and antibodies in some random-bred guinea pigs and rabbits, but not in genetically defined strain 2 guinea pigs. | nih.govnih.gov |

| BPO-Oligoamide | Investigated alongside this compound for its role in the regulation of IgE antibody responses via idiotype-anti-idiotype networks. | karger.com |

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | |

| Benzylpenicilloyl-Oligolysine | |

| BPO-Oligoamide | |

| Benzylpenicilloyl-Oligoamide | |

| BPO-Poly-L-lysine | BPO-PLL |

| Benzylpenicilloyl | BPO |

| Human Serum Albumin | HSA |

| Bacitracin |

Advanced Research Methodologies and Analytical Approaches for Bpo Oligolysine Studies

Application of In vivo Murine Models for Comprehensive Immunological Studies of BPO-Oligolysine

Murine models are indispensable for dissecting the complex immunological effects of this compound in vivo. biocytogen.com These models allow for the controlled study of immune responses in a whole-organism context, providing insights that cannot be fully replicated by in vitro assays.

Detailed Research Findings:

BALB/c mice are a commonly used strain for studying BPO-specific IgE responses. nih.gov Research has shown that the administration of certain this compound conjugates can induce BPO-specific immunological suppression. nih.gov For instance, studies have demonstrated that BPO-conjugates of decalysine and eicosalysine, particularly those modified with a lipophilic cholestanol (B8816890) moiety, are effective in suppressing primary IgE responses in BALB/c mice when administered before immunization. nih.gov The effectiveness of these conjugates is dependent on the size of the oligolysine carrier, with pentalysine (B1679285) conjugates showing only slight efficacy. nih.gov

The use of murine models also extends to investigating the role of different immune cell populations. Viruses that cause polyclonal B-lymphocyte activation in mice have been used to study the T-cell dependence of immunoglobulin isotype switching, a process relevant to understanding how this compound might influence antibody production. nih.gov Furthermore, animal models are crucial for understanding the mechanisms of action and safety of potential new drugs before they are tested in humans. biocytogen.com

Interactive Data Table: Effect of this compound Conjugates on IgE Response in BALB/c Mice

| Conjugate | Carrier Size | Modification | Effect on Primary IgE Response |

| BPO-Pentalysine | 5 Lysine (B10760008) Residues | None | Slightly effective |

| BPO-Decalysine | 10 Lysine Residues | Cholestanol | Effective suppression |

| BPO-Eicosalysine | 20 Lysine Residues | Cholestanol | Effective suppression |

| BPO-Decalysine | 10 Lysine Residues | None | Slightly effective |

In vitro Immunological Assays for Quantifying this compound Activity and Antibody Responses (e.g., IgE response measurement)

In vitro immunological assays are essential for quantifying the specific activity of this compound and the resulting antibody responses, particularly the measurement of IgE. nih.gov These assays provide a controlled environment to dissect specific cellular and molecular interactions.

Detailed Research Findings:

A variety of in vitro assays are employed to study the immunological impact of this compound. clinisciences.com Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone for detecting and quantifying specific antibodies, including IgE, against the BPO determinant. clinisciences.comeuropa.eu These assays can be designed in different formats, such as a bridging ELISA, to detect antibodies even in the presence of the therapeutic protein. europa.eu

Other relevant in vitro techniques include:

Radioimmunoassay (RIA): Used in early studies to measure BPO-specific antibody levels. nih.gov

ELISpot assays: Highly sensitive immunoassays that can measure the frequency of cells secreting specific cytokines or antibodies. clinisciences.com

Flow cytometry: Allows for the detailed analysis of different immune cell populations and their activation states in response to this compound. celentyx.com

Luminex and other multiplex assays: Enable the simultaneous measurement of multiple cytokines and antibodies in a small sample volume, providing a broader picture of the immune response. celentyx.comfrontiersin.org

The Basophil Activation Test (BAT) is another specialized in vitro assay that can be used to assess IgE-mediated allergic responses, though it is complex to perform. nih.gov These in vitro tools are critical for screening, characterizing the mechanism of action, and assessing the immunogenicity of compounds like this compound. europa.eucelentyx.com

Interactive Data Table: Common In vitro Assays for this compound Studies

| Assay Type | Primary Application | Key Information Provided |

| ELISA | Quantification of specific antibodies (e.g., IgE) | Antibody concentration in serum/plasma |

| ELISpot | Enumeration of antibody/cytokine-secreting cells | Frequency of responding cells |

| Flow Cytometry | Cellular analysis | Phenotype and activation status of immune cells |

| Luminex | Multiplex analysis | Simultaneous quantification of multiple analytes |

Cell Transfer Experiments for Elucidating Cellular Mechanisms of this compound Induced Tolerance

Cell transfer experiments are a powerful tool for elucidating the specific cellular mechanisms underlying the immunological tolerance induced by this compound. nih.gov These experiments involve the transfer of specific immune cell populations from one animal to another to determine their role in the immune response.

Detailed Research Findings:

Direct evidence for the involvement of suppressor T-cells in the tolerance induced by this compound conjugates has been obtained through cell transfer experiments. nih.gov Studies have shown that the transfer of T-cells from mice treated with a monohaptenic, cholestanol-bearing decalysine conjugate can confer unresponsiveness to the BPO determinant in recipient mice. nih.gov

Further research using gene-transferred peptide-IgG fusion proteins has highlighted the importance of B cells in tolerance induction. nih.gov In these models, bone marrow cells from knockout mice lacking functional B cells (μMT KO mice) were unable to induce tolerance when transferred to recipient mice, suggesting a direct role for B cells in the process. nih.gov These experiments also underscored the necessity of MHC class II presentation on the tolerogenic antigen-presenting cell. nih.gov

Interactive Data Table: Key Findings from Cell Transfer Experiments

| Transferred Cells | Originating Condition | Outcome in Recipient Mice | Implication |

| T-cells | From mice treated with tolerogenic this compound | BPO-specific unresponsiveness | Suppressor T-cells are involved in tolerance. nih.gov |

| Bone Marrow Cells (μMT KO) | Transfected with a tolerogenic construct | Failure to induce tolerance | B cells are directly involved in tolerance induction. nih.gov |

| Bone Marrow Cells (Class II KO) | Transduced with a tolerogenic construct | Failure to induce tolerance | MHC class II presentation by the tolerogenic cell is crucial. nih.gov |

Spectroscopic and Chromatographic Techniques for Structural Characterization of this compound Conjugates

The structural integrity and composition of this compound conjugates are critical for their immunological activity. Spectroscopic and chromatographic techniques are essential for their comprehensive characterization.

Detailed Research Findings:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of oligonucleotides and their conjugates. uga.edu Ion-pairing reversed-phase liquid chromatography (IP-RPLC) is a preferred method for oligonucleotide analysis due to its high resolution and compatibility with mass spectrometry (MS). elementlabsolutions.comnih.gov This technique is crucial for confirming the identity and purity of this compound conjugates and for identifying any synthesis-related impurities. elementlabsolutions.comnih.gov Hydrophilic Interaction Chromatography (HILIC) is an emerging alternative to IP-RPLC, offering different selectivity and advantages for MS coupling. nih.gov

Spectroscopic Techniques: Mass Spectrometry (MS) is a powerful tool for the characterization of oligonucleotides and their conjugates, providing precise molecular weight measurements. nih.gov Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are routinely used. nih.govresearchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the chemical bonding and molecular structure of the conjugates. researchgate.netmdpi.com FTIR can be used to detect changes in the chemical structure during the conjugation process. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for detailed structural elucidation of oligonucleotide conjugates. nih.gov

Interactive Data Table: Analytical Techniques for this compound Characterization

| Technique | Type | Primary Information Provided |

| HPLC (IP-RPLC, HILIC) | Chromatography | Purity, separation of components, quantification |

| Mass Spectrometry (ESI, MALDI) | Spectroscopy | Molecular weight, structural confirmation |

| FTIR/Raman Spectroscopy | Spectroscopy | Chemical bonding, molecular structure |

| NMR Spectroscopy | Spectroscopy | Detailed 3D structure |

Future Directions and Emerging Research Perspectives on Bpo Oligolysine Conjugates

Elucidation of Detailed Molecular Interactions Governing BPO-Oligolysine Immunomodulation

A fundamental aspect of advancing this compound-based therapies is a comprehensive understanding of their interactions with the immune system at a molecular level. The immunomodulatory effects of these conjugates are predicated on the specific recognition of the BPO-hapten by B cells and the subsequent processing and presentation of the oligolysine carrier by antigen-presenting cells (APCs) to T cells.

The initiation of an immune response, whether it be immunogenic or tolerogenic, is dependent on the interactions between immune cells. qiagen.com Dendritic cells, macrophages, B cells, and T lymphocytes are key players in this process. mdpi.com The surface of these cells is replete with receptors that recognize specific molecular patterns. nih.gov In the case of this compound, the BPO moiety is recognized by B cell receptors (BCRs) on BPO-specific B lymphocytes. The oligolysine backbone, in turn, is processed by APCs and presented via the Major Histocompatibility Complex (MHC) to T cells. The nature of this T cell help is critical in determining the subsequent B cell response.

Future research should focus on characterizing the precise interactions between this compound and these immune cell receptors. Techniques such as surface plasmon resonance and flow cytometry can be employed to quantify the binding affinity and kinetics of this compound to B cell receptors and to analyze the downstream signaling cascades. Understanding how the density and presentation of BPO haptens on the oligolysine carrier influence BCR clustering and signaling will be crucial.

Moreover, the interaction of the oligolysine carrier with APCs warrants further investigation. The length and branching of the oligolysine chain can influence its uptake, processing, and presentation by APCs. acs.org This, in turn, can affect the phenotype of the responding T cells, polarizing them towards a regulatory phenotype (Tregs) that promotes tolerance, rather than an effector phenotype that drives an allergic response. The identification of specific receptors on APCs that interact with the oligolysine backbone could open new avenues for targeted immunomodulation.

Rational Design Principles for Next-Generation this compound Based Immunological Agents

The development of more effective and specific this compound conjugates will rely on the application of rational design principles. This involves a structure-activity relationship (SAR) approach, where the structural features of the conjugate are systematically varied and the resulting immunological effects are assessed. nih.gov Key parameters for optimization include the nature of the hapten, the size and structure of the oligolysine carrier, the hapten-to-carrier ratio, and the inclusion of additional immunomodulatory moieties.

The choice of hapten is fundamental. While BPO is the primary hapten for penicillin allergy, the principles can be extended to other haptens relevant to different allergies or autoimmune diseases. The chemical linkage of the hapten to the carrier is also a critical design parameter that can influence its stability and presentation to the immune system.

The oligolysine carrier itself offers a versatile scaffold for modification. The length of the lysine (B10760008) chain has been shown to be a critical factor. acs.org Shorter oligolysines may be less immunogenic and more likely to induce tolerance. The architecture of the oligolysine, whether linear or dendritic, can also impact its interaction with immune cells. Dendrimeric structures, for example, can present a high density of haptens in a well-defined spatial arrangement.

The hapten density, or the number of BPO groups per oligolysine molecule, is another crucial parameter. A high density of haptens may lead to extensive cross-linking of BCRs, which can either lead to strong B cell activation or, under certain conditions, anergy or apoptosis, both of which contribute to tolerance. The optimal hapten density for inducing a tolerogenic response needs to be carefully determined.

Future generations of this compound conjugates could incorporate additional signals to steer the immune response towards tolerance. For instance, the inclusion of immunosuppressive cytokines, such as IL-10 or TGF-β, or small molecules that target specific signaling pathways within immune cells could enhance the tolerogenic potential of the conjugate. The conjugation of oligonucleotides that can modulate gene expression within target immune cells represents another exciting frontier. nih.gov

A 1982 study on the tolerogenicity of various this compound conjugates provided early insights into these design principles. The study highlighted that conjugates bearing an OSuco (succinylated) group were effective tolerogens in a primary response. dokumen.pub

| Conjugate Number | Tolerogenic Effect (Primary Response) |

| VII | ++ |

| IX | + |

| Data from a 1982 study on this compound conjugates. '++' indicates a more pronounced tolerogenic effect than '+'. |

Theoretical Frameworks for Predicting and Optimizing this compound Tolerogenic Potential

The development of theoretical and computational models will be instrumental in accelerating the design and optimization of this compound conjugates. These models can help to predict the immunological outcome of a given conjugate structure, thereby reducing the need for extensive and time-consuming experimental screening.

Theoretical models can be developed to describe the binding of this compound to B cell receptors and the subsequent signaling events. nih.gov These models can take into account factors such as the affinity of the hapten for the receptor, the valency of the conjugate, and the spatial arrangement of the haptens. By simulating these interactions, it may be possible to predict whether a particular conjugate will lead to B cell activation or tolerance. Coarse-grained computational models have been used to simulate the dynamics of antibody interactions with antigens, which could be adapted to model this compound interactions. plos.org

Furthermore, systems biology approaches can be employed to model the complex network of cellular and molecular interactions that govern the immune response to this compound. karger.com These models can integrate data from various experimental platforms, such as genomics, proteomics, and cell-based assays, to provide a holistic view of the immunomodulatory effects of the conjugates. By simulating the behavior of the entire immune system in response to a this compound conjugate, it may be possible to identify key pathways and molecular targets for intervention.

Machine learning algorithms could also be trained on existing experimental data to predict the tolerogenic potential of new this compound designs. By identifying the key structural features that correlate with a tolerogenic outcome, these algorithms could guide the synthesis of novel conjugates with improved efficacy.

The ultimate goal is to create a predictive framework that allows for the in silico design of this compound conjugates with specific and predictable immunomodulatory properties. This would represent a significant advance in the field of immunological drug design and could pave the way for the development of personalized therapies for allergic and autoimmune diseases.

Q & A

Q. How to ensure reproducibility when sharing this compound research data?

- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (spectra, microscopy images) in public repositories (e.g., Zenodo, Protein Data Bank). Provide detailed protocols via platforms like protocols.io , citing commercial reagent lot numbers .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound's synergistic effects in combination therapies?

- Answer : Use Chou-Talalay combination index (CI) analysis to quantify synergy (CI < 1), additive (CI = 1), or antagonistic effects (CI > 1). Pair this with Bliss independence models for cross-validation. Report p-values with multiplicity corrections (e.g., Bonferroni) .

Q. How to structure a discussion section addressing this compound's unexpected results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.